Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate
Overview
Description
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate is an organic compound with the molecular formula C14H13N3O4 It is a derivative of benzoic acid and pyridine, featuring a nitro group on the pyridine ring and an ethyl ester on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate can be synthesized through a palladium-catalyzed cross-coupling reaction. The general procedure involves the reaction of 2-chloro-3-nitropyridine with ethyl 4-aminobenzoate in the presence of palladium diacetate, potassium carbonate, 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP), and sodium iodide in toluene at 110°C for 6 hours . The reaction mixture is then cooled, filtered, and the product is extracted and purified to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial purposes. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(3-nitropyridin-2-yl)amino]benzoic acid.
Scientific Research Applications
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate: A reduced form of the compound with an amino group instead of a nitro group.
Ethyl 4-[(3-chloropyridin-2-yl)amino]benzoate: A derivative with a chloro group instead of a nitro group.
Ethyl 4-[(3-methylpyridin-2-yl)amino]benzoate: A derivative with a methyl group instead of a nitro group.
Uniqueness
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate is unique due to the presence of both a nitro group and an ethyl ester, which confer distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid.
Properties
IUPAC Name |
ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(18)10-5-7-11(8-6-10)16-13-12(17(19)20)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZLEAQNAQRZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331560 | |
Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805853 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78750-62-6 | |
Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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